molecular formula C5H5KN2O3 B2677286 2-Cyano-2-(hydroxyimino)acetic acid ethyl ester, potassium salt CAS No. 158014-03-0

2-Cyano-2-(hydroxyimino)acetic acid ethyl ester, potassium salt

Cat. No. B2677286
CAS RN: 158014-03-0
M. Wt: 180.204
InChI Key: ZFBMUWGNRJITLS-KQGICBIGSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-2-(hydroxyimino)acetic acid ethyl ester, potassium salt, also known as K-Oxyma, is a compound used in peptide synthesis . It has an empirical formula of C5H5KN2O3 and a molecular weight of 180.20 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that it’s used as an additive for carbodiimides in peptide synthesis . Carbodiimides are compounds used in peptide coupling reactions, which are key steps in the synthesis of peptides.


Physical And Chemical Properties Analysis

This compound is a powder form and has a melting point of 141-147°C . It’s soluble in a few solvents common in peptide synthesis, such as dichloromethane or dimethylformamide . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Non-Explosive Replacement for HOBt and HOAt

K-Oxyma is used as a non-explosive replacement for HOBt (Hydroxybenzotriazole) and HOAt (Hydroxyazabenzotriazole). It has at least comparable performance to HOAt .

Peptide Bond Formations

K-Oxyma outperforms HOAt in sterically demanding peptide bond formations. This makes it particularly useful in the formation of hindered peptides .

Compatible with Carbodiimide-Mediated Coupling

K-Oxyma is compatible with carbodiimide-mediated coupling. Carbodiimides are commonly used in peptide synthesis to activate carboxylic acids for amide bond formation .

Solution and Solid Phase Peptide Coupling

K-Oxyma can be used in both solution and solid phase peptide coupling. This versatility makes it a valuable tool in peptide synthesis .

Less Epimerization in Fragment Condensation Reactions

K-Oxyma results in less epimerization than HOBt in fragment condensation reactions. Epimerization can lead to the formation of unwanted stereoisomers, so minimizing it is crucial in peptide synthesis .

Useful in Peptide Coupling on Mild Acid-Labile Resins

The K-salt of K-Oxyma is especially useful in peptide coupling on mild acid-labile resins such as 2-chlorotrityl. This leads to minimal to no cleavage of the peptide from the resin due to its more alkaline character .

Mechanism of Action

In peptide synthesis, K-Oxyma acts as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides due to its pronounced acidity . This helps suppress base-catalyzed side reactions, particularly racemization .

properties

IUPAC Name

potassium;ethyl (2E)-2-cyano-2-oxidoiminoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3.K/c1-2-10-5(8)4(3-6)7-9;/h9H,2H2,1H3;/q;+1/p-1/b7-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBMUWGNRJITLS-KQGICBIGSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=N[O-])C#N.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/[O-])/C#N.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5KN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-2-(hydroxyimino)acetic acid ethyl ester, potassium salt

CAS RN

158014-03-0
Record name 158014-03-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.